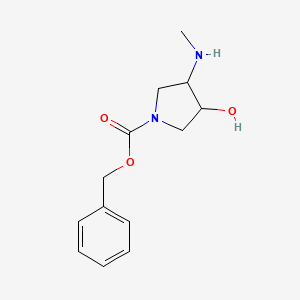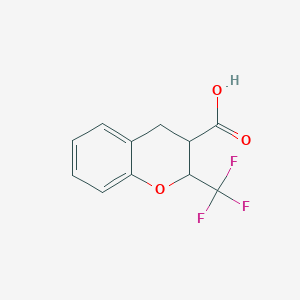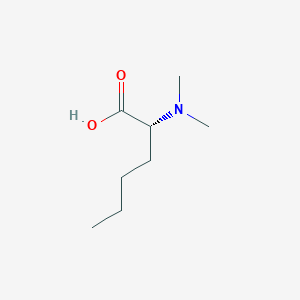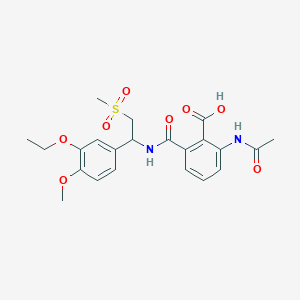![molecular formula C20H19N3O4 B12314017 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives . This intermediate can then be further reacted with various amines and other reagents to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mecanismo De Acción
The mechanism of action of 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid involves its interaction with specific molecular targets in the body. Quinazolinones are known to inhibit enzymes such as cathepsin G and human leukocyte elastase, which play roles in inflammation and immune response . The compound may also interact with other proteins and pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid
- 4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid
Uniqueness
What sets 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid apart is its specific structure, which may confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study .
Propiedades
Fórmula molecular |
C20H19N3O4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-12-13-8-10-14(11-9-13)20(26)27)7-3-6-17-22-16-5-2-1-4-15(16)19(25)23-17/h1-2,4-5,8-11,15H,3,6-7,12H2,(H,21,24)(H,26,27) |
Clave InChI |
DOBCQCUMVZAPQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=NC(=NC2=O)CCCC(=O)NCC3=CC=C(C=C3)C(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)


![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride](/img/structure/B12313950.png)

![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)
![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)


![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)

